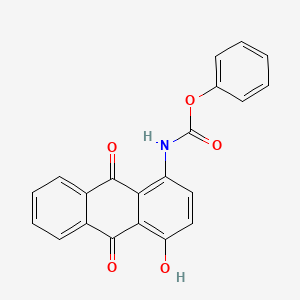![molecular formula C21H28N2O5 B14724604 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea CAS No. 5467-91-4](/img/structure/B14724604.png)
1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea: is an organic compound with the molecular formula C21H28N2O5 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a urea moiety through ethyl linkers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea typically involves the reaction of 3,4-dimethoxyphenylacetic acid with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
Chemistry: 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions .
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers explore its activity against various biological targets, including enzymes and receptors, to develop new therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1,3-Bis(3,4-dimethoxyphenyl)urea: Similar in structure but lacks the ethyl linkers.
N,N’-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N’-dimethylpropane-1,3-diamine Dihydrochloride: Contains additional methyl groups and a different core structure.
Uniqueness: 1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea is unique due to its specific arrangement of functional groups and linkers. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
5467-91-4 |
|---|---|
Formule moléculaire |
C21H28N2O5 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1,3-bis[2-(3,4-dimethoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C21H28N2O5/c1-25-17-7-5-15(13-19(17)27-3)9-11-22-21(24)23-12-10-16-6-8-18(26-2)20(14-16)28-4/h5-8,13-14H,9-12H2,1-4H3,(H2,22,23,24) |
Clé InChI |
BFGSNXDOSDEWHG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


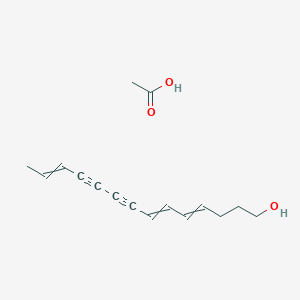
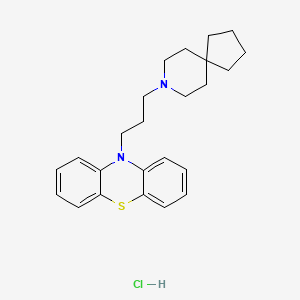
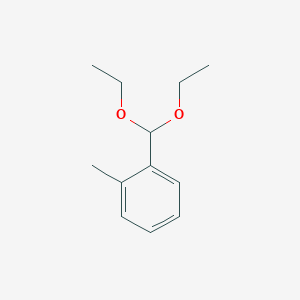
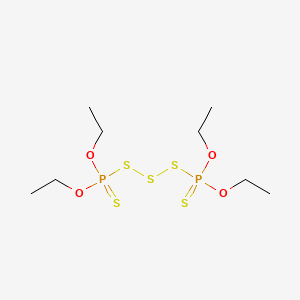
![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)
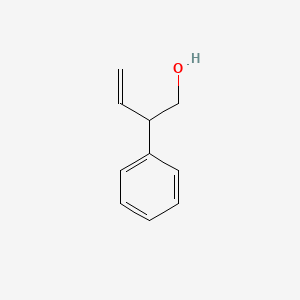
![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)

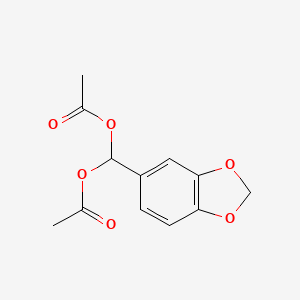

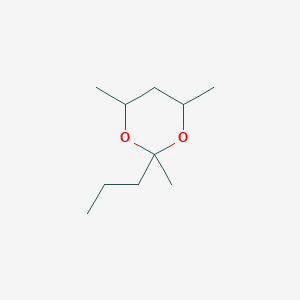
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)

